molecular formula C17H16N2O3S B2536142 (E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide CAS No. 1331447-90-5

(E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide

Cat. No. B2536142
CAS RN: 1331447-90-5
M. Wt: 328.39
InChI Key: BGCLLSHLGATUGL-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Chemical reactions analysis involves understanding how a compound reacts with other substances. The specific chemical reactions involving “(E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide” are not detailed in the retrieved data .

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

  • A study by Kumar et al. (2014) explored derivatives of (E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide for their antimicrobial and anticancer activities. They found that certain compounds exhibited significant effectiveness against microbial strains and cancer cell lines, highlighting their potential in antimicrobial and anticancer therapy (Kumar et al., 2014).

Synthesis and Structural Analysis

  • Ravikumar et al. (2015) analyzed the structures of oxoindolyl α-hydroxy-β-amino acid derivatives, providing insight into the diastereoselectivity of chemical reactions involving these compounds. This research contributes to the understanding of the chemical properties of (E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide derivatives (Ravikumar et al., 2015).

Photodynamic Therapy Application

  • Pişkin et al. (2020) synthesized new benzenesulfonamide derivative groups containing Schiff base, finding applications in photodynamic therapy for cancer treatment due to their fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Analgesic and Anti-inflammatory Properties

  • Saravanan et al. (2012) synthesized novel derivatives and evaluated their analgesic, anti-inflammatory, and ulcerogenic properties. They discovered significant analgesic and anti-inflammatory activity in some compounds, suggesting potential applications in pain and inflammation management (Saravanan et al., 2012).

Urease Inhibition Assay

  • Arshad et al. (2017) conducted a study on isatin derivatives for their potential in inhibiting urease activity, an enzyme linked to various infections and conditions (Arshad et al., 2017).

Cytotoxicity and Antiviral Activity

  • Karki et al. (2012) examined the cytotoxicity of various derivatives against human and murine cells, as well as their antiviral, antibacterial, and antifungal activities. The study provides insights into the potential use of these compounds in treating various diseases (Karki et al., 2012).

properties

IUPAC Name

(E)-N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19-16-8-7-15(11-14(16)12-17(19)20)18-23(21,22)10-9-13-5-3-2-4-6-13/h2-11,18H,12H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCLLSHLGATUGL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethenesulfonamide

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